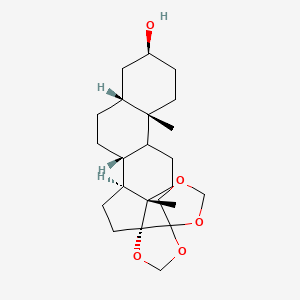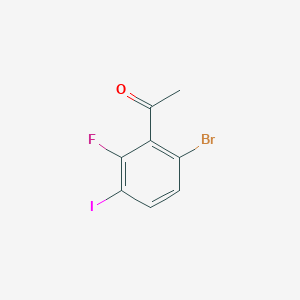
1-Cyclopropyl-7-(ethylamino)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-7-(ethylamino)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. It is structurally characterized by a quinoline core with various substituents that enhance its antimicrobial properties.
准备方法
The synthesis of 1-Cyclopropyl-7-(ethylamino)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid involves several steps:
Fluorination: The addition of a fluorine atom at the 6th position of the quinoline ring.
Ethylamination: The attachment of an ethylamino group at the 7th position.
Oxidation: The formation of the 4-oxo group.
Industrial production methods typically involve the use of solvents like ethanol or methanol and catalysts to facilitate these reactions under controlled temperatures and pressures .
化学反应分析
1-Cyclopropyl-7-(ethylamino)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the 7th position, where the ethylamino group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
科学研究应用
1-Cyclopropyl-7-(ethylamino)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other quinolone derivatives.
Biology: Studied for its antibacterial properties and its effects on bacterial DNA gyrase.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antimicrobial agents and in the study of drug resistance mechanisms
作用机制
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .
相似化合物的比较
1-Cyclopropyl-7-(ethylamino)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid is unique due to its specific substituents that enhance its antibacterial activity. Similar compounds include:
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
These compounds share the quinoline core but differ in their substituents, which affect their spectrum of activity and pharmacokinetic properties .
属性
分子式 |
C15H15FN2O3 |
|---|---|
分子量 |
290.29 g/mol |
IUPAC 名称 |
1-cyclopropyl-7-(ethylamino)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H15FN2O3/c1-2-17-12-6-13-9(5-11(12)16)14(19)10(15(20)21)7-18(13)8-3-4-8/h5-8,17H,2-4H2,1H3,(H,20,21) |
InChI 键 |
DWKCXPADFJVVMT-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


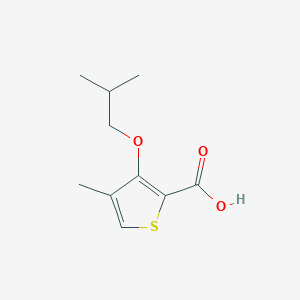
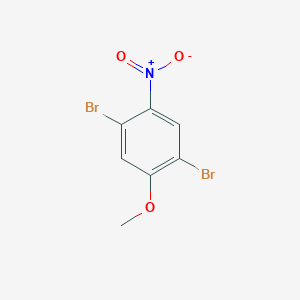
![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)
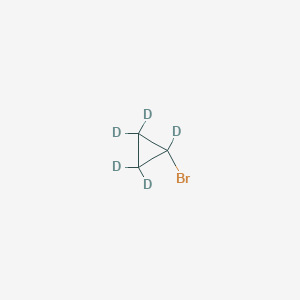
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
![1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)
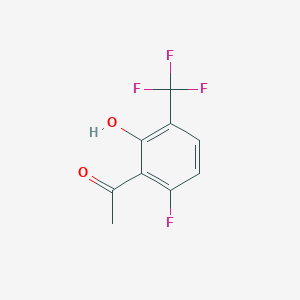


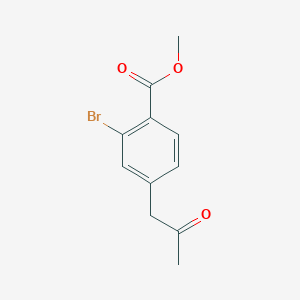
![Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13432933.png)
